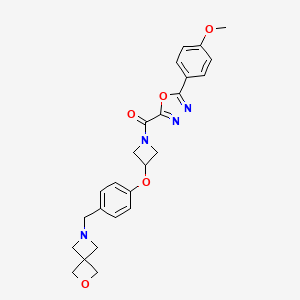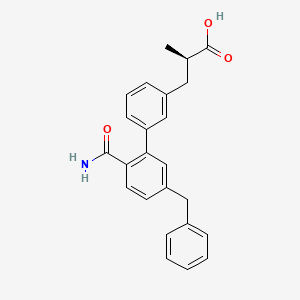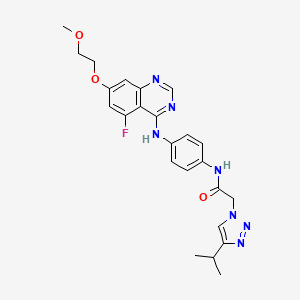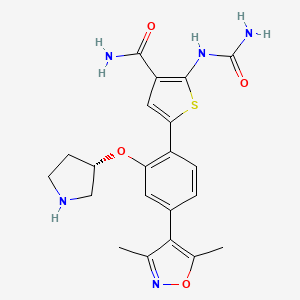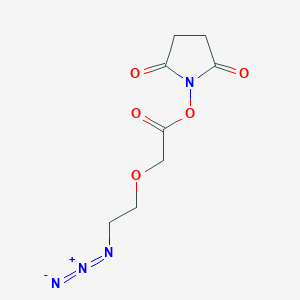
アジド-PEG1-CH2CO2-NHS
概要
説明
科学的研究の応用
Azido-PEG1-CH2CO2-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Employed in the development of drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology .
作用機序
Target of Action
Azido-PEG1-CH2CO2-NHS is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
Azido-PEG1-CH2CO2-NHS acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, effectively connecting the two ligands .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG1-CH2CO2-NHS is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ligase ligand to a target protein ligand, PROTACs can selectively degrade target proteins .
Pharmacokinetics
This could potentially enhance the bioavailability of the PROTACs synthesized using this linker .
Result of Action
The result of the action of Azido-PEG1-CH2CO2-NHS is the selective degradation of target proteins . By enabling the formation of PROTACs, it allows for the manipulation of protein levels within cells . This has significant implications for the treatment of diseases where the degradation of a specific protein is desirable .
Action Environment
The action of Azido-PEG1-CH2CO2-NHS is influenced by the presence of copper ions, which are necessary for the CuAAC reaction . Additionally, the stability of the compound and its efficacy may be affected by factors such as pH and temperature . .
生化学分析
Biochemical Properties
Azido-PEG1-CH2CO2-NHS interacts with various enzymes, proteins, and other biomolecules. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction forms a stable triazole linkage .
Molecular Mechanism
Azido-PEG1-CH2CO2-NHS exerts its effects at the molecular level through a variety of mechanisms. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage , which can influence the activity of enzymes and other biomolecules.
Metabolic Pathways
Azido-PEG1-CH2CO2-NHS is involved in various metabolic pathways due to its ability to form a stable triazole linkage with molecules containing Alkyne groups
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG1-CH2CO2-NHS is typically synthesized through a multi-step process involving the following key steps:
PEGylation: The initial step involves the attachment of a PEG chain to a suitable starting material.
NHS Ester Formation: The final step involves the reaction of the azido-PEG intermediate with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester
Industrial Production Methods
Industrial production of Azido-PEG1-CH2CO2-NHS follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Azido-PEG1-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate, under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions, making it suitable for biological applications.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are highly stable and useful in various applications .
類似化合物との比較
Azido-PEG1-CH2CO2-NHS is unique due to its combination of azide and NHS ester functional groups, which provide versatility in conjugation reactions. Similar compounds include:
Azido-PEG2-CH2CO2-NHS: Contains a longer PEG spacer, offering increased solubility and flexibility.
Azido-PEG3-CH2CO2-NHS: Features an even longer PEG chain, further enhancing its solubility and reducing steric hindrance in conjugation reactions.
These similar compounds share the same functional groups but differ in the length of the PEG spacer, affecting their solubility and reactivity.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5/c9-11-10-3-4-16-5-8(15)17-12-6(13)1-2-7(12)14/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDOCGOPXOETIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
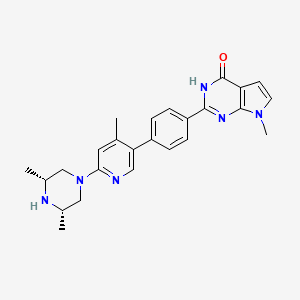


![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)
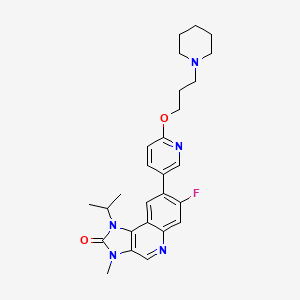
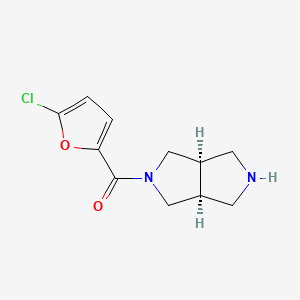
![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)
